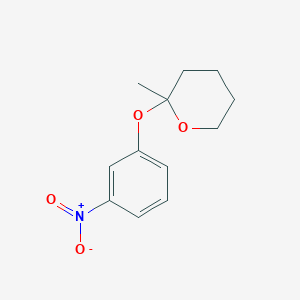
2-Methyl-2-(3-nitrophenoxy)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(3-nitrophenoxy)oxane is an organic compound with a complex structure that includes a methyl group, a nitrophenoxy group, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-nitrophenoxy)oxane typically involves the reaction of 3-nitrophenol with 2-methyl-2-oxirane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at controlled rates. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(3-nitrophenoxy)oxane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The oxane ring can be opened under acidic or basic conditions to form corresponding alcohols.
Substitution: The nitrophenoxy group can be substituted with other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: 2-Methyl-2-(3-aminophenoxy)oxane.
Reduction: 2-Methyl-2-(3-nitrophenoxy)ethanol.
Substitution: 2-Methyl-2-(3-halophenoxy)oxane.
Scientific Research Applications
2-Methyl-2-(3-nitrophenoxy)oxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(3-nitrophenoxy)oxane involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, leading to changes in their activity. The oxane ring provides structural stability and can influence the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(4-nitrophenoxy)oxane
- 2-Methyl-2-(2-nitrophenoxy)oxane
- 2-Methyl-2-(3-chlorophenoxy)oxane
Uniqueness
2-Methyl-2-(3-nitrophenoxy)oxane is unique due to the specific positioning of the nitro group on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
82391-02-4 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-methyl-2-(3-nitrophenoxy)oxane |
InChI |
InChI=1S/C12H15NO4/c1-12(7-2-3-8-16-12)17-11-6-4-5-10(9-11)13(14)15/h4-6,9H,2-3,7-8H2,1H3 |
InChI Key |
OUPNLMOXBNOAHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCO1)OC2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















